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Compound of Interest |

Tert-butyl 5,8-
Compound Name: diazaspiro[2.6]nonane-5-
carboxylate
CAS No.: 1822802-10-7
Cat. No.: B2774893

Get Quote

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic scaffolds to three-dimensional

(3D) architectures is critical for improving physicochemical properties (solubility, lipophilicity)
and metabolic stability. Boc-5,8-diazaspiro[2.6]nonane represents a high-value "spiro-scaffold”
that introduces a defined vector orientation via its spiro[2.6] junction.

This guide provides a rigorous, self-validating methodology for the structural elucidation of this
molecule. Unlike standard piperidines, the fusion of a rigid cyclopropane (Ring A) with a flexible
diazepane (Ring B) creates unique spectroscopic challenges—specifically Boc-rotamerism and
conformational flux—that can easily lead to misassignment if not addressed with the protocols
detailed below.

Section 1: Structural Logic & Numbering

Before elucidation, we must establish the connectivity. The IUPAC numbering for
spiro[2.6]nonane starts at the smaller ring, excluding the spiro carbon, proceeds through the
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spiro center, and around the larger ring.
e Formula:

(assuming mono-Boc protection)

o Skeleton: 9 Carbons (Spiro[2.6] system) + 5 Carbons (Boc group).
e Numbering:

o Ring A (Cyclopropane): C1, C2.

o Spiro Center: C3.

o Ring B (Diazepane): C4, N5, C6, C7, N8, C9.

 Critical Feature: The N-Boc group is typically located at the less sterically hindered or more
nucleophilic nitrogen (often N5 or N8 depending on synthesis). For this guide, we assume
N8-Boc protection, leaving N5 as the free amine (or vice versa, distinguishable by HMBC).

Section 2: Spectroscopic Elucidation Strategy

The following workflow enforces a "trust-but-verify" approach. We do not rely on a single data
point; every structural claim must be corroborated by an orthogonal technique.

Mass Spectrometry (MS) Analysis

Goal: Confirm Molecular Formula and Fragmentation Pattern.
e Method: LC-MS (ESI+).
» Expectation:
o [M+H]+: Observed at m/z ~227.17 (Calculated for
).
o [M+H - tBu]+: Loss of tert-butyl group (-56 Da).

o [M+H - Boc]+: Loss of Boc group (-100 Da) -> m/z ~127.
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» Diagnostic Check: If the parent ion is m/z 227 but fragmentation shows loss of 42 Da
(ketene), it confirms the presence of the Boc group.

1H NMR: The "Rotamer Trap"

Goal: Assign proton environments and identify dynamic behavior.

The 7-membered diazepane ring is conformationally mobile (twist-chair/twist-boat). Combined
with the restricted rotation of the N-Boc carbamate bond (

), this frequently results in signal doubling or broadening at room temperature (298 K).

Protocol:
e Solvent: DMSO-

(preferred for H-bonding resolution) or

o Temperature: If signals are broad, heat to 323 K or 343 K to coalesce rotamers.

Key Assignments (at Coalescence):
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2D NMR: Connectivity & Stereochemistry

Goal: Prove the "Spiro" fusion and Nitrogen placement.
This is the most critical step. You must prove the cyclopropane is fused to the diazepane at C3.
e HSQC (Heteronuclear Single Quantum Coherence):
o Matches the high-field protons (0.3-0.8 ppm) to high-field carbons (C1/C2:
5-15 ppm).
o Matches

-N protons to carbons in the 45-55 ppm range.
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o« HMBC (Heteronuclear Multiple Bond Correlation):

o The "Spiro-Lock": Look for correlations from H1/H2 (cyclopropane) to C3 (quaternary spiro
carbon,

~20-30 ppm) AND to C4/C9 (diazepane ring).
o Significance: This 3-bond coupling (
) links Ring A to Ring B.
e NOESY (Nuclear Overhauser Effect):

o Used to determine the spatial proximity of the Boc group to the ring protons, aiding in
assigning which Nitrogen (N5 or N8) bears the protecting group.

Section 3: Visualization of Logic

The following diagrams illustrate the elucidation workflow and the specific connectivity logic
required to confirm the structure.

Diagram 1: Elucidation Workflow

Caption: Step-by-step decision tree for validating the spiro-diamine scaffold.
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Diagram 2: HMBC Connectivity Logic

Caption: Critical HMBC correlations (Blue Arrows) establishing the spiro-junction.
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Section 4: Quality Control & Self-Validation Protocol

To ensure data integrity (E-E-A-T), the following QC criteria must be met before releasing the
batch for biological assay.

The "Rotamer" Check[1][2]

e Observation: In

at 25°C, the Boc t-butyl singlet may appear as two unequal peaks (e.g., ratio 3:1) or the
methylene protons adjacent to the Boc-nitrogen may appear as complex multiplets.

» Validation: Run the sample at 50°C.
o Pass: Signals coalesce into sharp singlets/triplets.
o Fail: Signals remain distinct (indicates impurities or diastereomers, not rotamers).

The "Spiro-Purity" Check

o Observation: Cyclopropane synthesis (e.g., via Kulinkovich or Simmons-Smith) often yields
ring-opened byproducts.

» Validation: Integration of the region 0.3—0.8 ppm must be exactly 4H relative to the Boc 9H.
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o Tolerance: 3.8H — 4.2H is acceptable. < 3.8H indicates ring opening or degradation.

Residual Solvent Trap

o Context: Diazepane rings are lipophilic and trap solvents (DCM, EtOAc) in the crystal lattice.

» Validation: Check 1H NMR for solvent peaks (DCM: 5.30 ppm, EtOAc: 4.12/2.05 ppm).
Calculate weight % and adjust molarity for biological assays to avoid false negatives due to
lower effective concentration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 3. researchgate.net [researchgate.net]

o To cite this document: BenchChem. [Technical Guide: Structure Elucidation of Boc-5,8-
diazaspiro[2.6]nonane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2774893/docs#technical-guide-structure-elucidation-
of-boc-5-8-diazaspiro-2-6-nonane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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